
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide, also known as CFMS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors.
作用机制
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide binds to the active site of CA IX and inhibits its catalytic activity. CA IX is involved in the regulation of pH in tumor cells, and its inhibition leads to a decrease in extracellular pH and an increase in intracellular pH, which can lead to cell death. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, possibly through its effects on pH regulation and cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to have low toxicity in animal models, with no significant adverse effects on body weight, organ function, or hematological parameters. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to accumulate in tumor tissue, indicating its potential as a targeted therapy.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX, its low toxicity, and its favorable pharmacokinetic profile. However, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects on other carbonic anhydrase isoforms, and the need for further optimization of its pharmacological properties.
未来方向
There are several potential future directions for the research and development of N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide. One area of focus is the optimization of its pharmacological properties, including its solubility, selectivity, and bioavailability. Another area of focus is the development of imaging agents based on N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide, which could be used to detect and monitor tumors in vivo. Finally, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide could be combined with other cancer therapies to enhance their efficacy and reduce side effects. Overall, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has significant potential as a therapeutic agent in cancer treatment, and further research is needed to fully explore its potential.
合成方法
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3-chloro-4-fluorophenyl isocyanate with 2-methylbenzenesulfonamide. The purity and yield of the synthesized compound can be improved by recrystallization or column chromatography.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is overexpressed in many solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to inhibit CA IX activity in vitro and in vivo, and to reduce tumor growth in animal models of breast, lung, and colon cancer. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been studied for its potential in imaging and diagnosis of tumors, as CA IX expression is a marker of tumor hypoxia.
属性
分子式 |
C13H11ClFNO2S |
|---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-4-2-3-5-13(9)19(17,18)16-10-6-7-12(15)11(14)8-10/h2-8,16H,1H3 |
InChI 键 |
SUEBLUQEUZFRMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



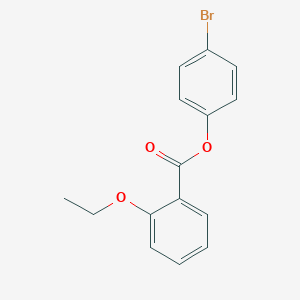
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)

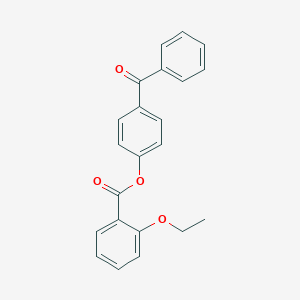
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)
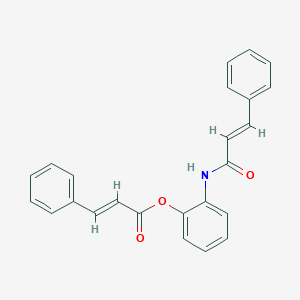
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)
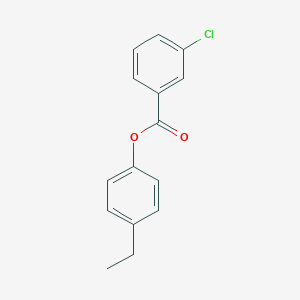
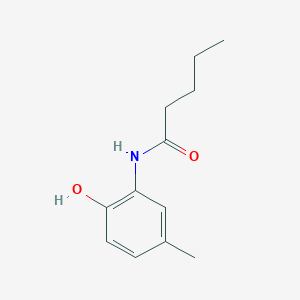
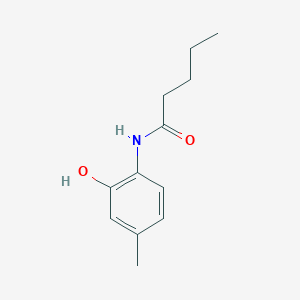
![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)